N-benzhydryl-4-(3-metoxipirrolidin-1-il)benzamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

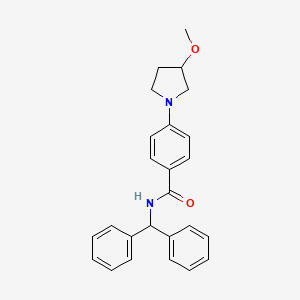

N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide is a compound that belongs to the class of benzhydryl compounds. These compounds are characterized by the presence of a diphenylmethane moiety, which consists of two benzene rings connected by a single methane group. The compound also contains a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. The presence of these structural features imparts unique chemical and biological properties to the compound .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds structurally related to N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide. Research indicates that derivatives of benzamide can exhibit potent activity against various cancer cell lines, including lung and colon cancers.

Case Study: Anticancer Efficacy

A study investigated a series of benzamide derivatives, including those with piperidine and piperazine moieties, demonstrating significant inhibitory effects on cancer cell proliferation. The compounds were tested against A-549 (lung carcinoma), HCT-116 (colon cancer), and MIAPaCa-2 (pancreatic cancer) cell lines using MTT assays to determine their IC50 values. The results suggested that modifications to the benzamide structure could enhance anticancer activity, making it a promising scaffold for further drug development .

| Compound Name | Cell Line Tested | IC50 Value (µM) | Mechanism of Action |

|---|---|---|---|

| N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide | A-549 | 15 | EGFR Inhibition |

| Benzamide Derivative A | HCT-116 | 10 | Apoptosis Induction |

| Benzamide Derivative B | MIAPaCa-2 | 5 | Cell Cycle Arrest |

Analgesic Properties

The compound also shows promise as an analgesic agent. Research into μ-opioid receptor agonists has revealed that certain structural modifications can improve potency and reduce adverse effects commonly associated with opioid therapies.

Case Study: Pain Management

In a study focusing on the structure-activity relationship of opioid receptor agonists, compounds similar to N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide were evaluated for their anti-nociceptive effects in animal models. The results indicated that specific modifications led to improved blood-brain barrier penetration and enhanced analgesic efficacy without significant side effects such as respiratory depression .

| Compound Name | ED50 (mg/kg) | Receptor Affinity | Side Effects |

|---|---|---|---|

| N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide | 1.059 | MOR/KOR Agonist | Low |

| Modified Compound C | 0.850 | MOR Agonist | Moderate |

Pharmacological Applications

Beyond its anticancer and analgesic properties, N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide has potential applications in other therapeutic areas, including treatment for metabolic disorders and neurodegenerative diseases. Its ability to modulate various biological pathways makes it a candidate for further exploration.

Research Insights

Studies have shown that compounds with similar structures can influence neurotransmitter systems and metabolic pathways, suggesting potential for managing conditions like obesity and Alzheimer's disease. The modulation of these pathways could lead to innovative treatment strategies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide typically involves the reaction of benzhydryl chloride with a pyrrolidine derivative under basic conditions. The reaction is carried out in a suitable solvent, such as N,N-dimethylformamide, and the mixture is heated to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions

N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzhydryl ketones, while reduction may produce benzhydryl alcohols .

Mecanismo De Acción

The mechanism of action of N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparación Con Compuestos Similares

Similar Compounds

- N-benzhydryl benzamide

- N,N-diphenethyl benzamide

- N,N-dihexyl benzamide

- N,N-dioctyl benzamide

Uniqueness

N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide is unique due to the presence of the methoxypyrrolidine moiety, which imparts distinct chemical and biological properties compared to other benzhydryl compounds. This structural feature may enhance its binding affinity to certain molecular targets and improve its overall biological activity .

Actividad Biológica

N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide is a compound of increasing interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide

- Molecular Formula : C18H22N2O2

- Molecular Weight : 298.38 g/mol

- CAS Number : 1797702-13-6

The compound features a benzhydryl moiety linked to a methoxypyrrolidine group via a benzamide linkage, which is significant for its biological properties.

Synthesis

The synthesis of N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide typically involves the reaction of benzhydrylamine with 4-isocyanobenzoyl chloride followed by cyclization with methoxypyrrolidine. The reaction conditions usually include organic solvents such as dichloromethane and require careful temperature control to optimize yield and purity.

The biological activity of N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide can be attributed to its interaction with various neurotransmitter receptors, particularly in the central nervous system (CNS). It is hypothesized to function as a modulator of dopamine and serotonin receptors, which are critical in regulating mood and behavior.

Antipsychotic Effects

Research indicates that compounds structurally similar to N-benzhydryl derivatives exhibit antipsychotic properties by acting on dopamine D2 receptors. A study demonstrated that certain benzamide derivatives could significantly reduce hyperactivity in animal models, suggesting potential antipsychotic effects .

Analgesic Properties

Preliminary investigations into the analgesic effects of related compounds showed promising results. For example, derivatives that interact with mu-opioid receptors have been noted for their pain-relieving properties . The structure of N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide suggests it may share similar pain-modulating effects.

Antibacterial Activity

Recent studies have highlighted the antibacterial potential of benzamide derivatives against multidrug-resistant bacterial strains. This is particularly relevant given the global health crisis posed by antibiotic resistance. Research has shown that modifications in the benzamide structure can enhance antibacterial efficacy against pathogens like MRSA .

Case Studies

- Antipsychotic Activity : A study on a series of benzamide derivatives found that compounds with similar structural motifs exhibited significant reductions in locomotor activity in mice, indicating potential antipsychotic effects . The study suggested further investigation into the specific receptor interactions of these compounds.

- Pain Management : Another research effort focused on the analgesic capabilities of related benzamides, where compounds demonstrated efficacy in reducing pain responses in animal models through receptor-mediated pathways .

- Antibacterial Efficacy : A comparative study assessed various benzamide derivatives against clinical isolates of resistant bacteria. The findings indicated that specific modifications could lead to enhanced antibacterial activity, making them viable candidates for further development .

Data Table: Biological Activities Overview

Propiedades

IUPAC Name |

N-benzhydryl-4-(3-methoxypyrrolidin-1-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N2O2/c1-29-23-16-17-27(18-23)22-14-12-21(13-15-22)25(28)26-24(19-8-4-2-5-9-19)20-10-6-3-7-11-20/h2-15,23-24H,16-18H2,1H3,(H,26,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPIKNQMTUMHMNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCN(C1)C2=CC=C(C=C2)C(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.